molecular formula C14H20N2 B1370918 1-Cinnamylpiperidin-4-amine

1-Cinnamylpiperidin-4-amine

Cat. No.: B1370918
M. Wt: 216.32 g/mol
InChI Key: WFNZTJWHNNELBY-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cinnamylpiperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products. This compound is characterized by the presence of a piperidine ring substituted with a phenylprop-2-en-1-yl group at the 1-position and an amine group at the 4-position.

Preparation Methods

The synthesis of 1-Cinnamylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with cinnamaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as hydrogenation and cyclization .

Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of advanced catalytic systems to ensure high yields and purity. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

1-Cinnamylpiperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperidine derivatives .

Scientific Research Applications

1-Cinnamylpiperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cinnamylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

1-Cinnamylpiperidin-4-amine can be compared with other piperidine derivatives such as:

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: Known for its anticancer and anti-inflammatory activities.

    Matrine: Exhibits antiproliferative effects on cancer cells.

    Berberine: Used for its antimicrobial and antidiabetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]piperidin-4-amine

InChI

InChI=1S/C14H20N2/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13/h1-7,14H,8-12,15H2/b7-4+

InChI Key

WFNZTJWHNNELBY-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCC1N)C/C=C/C2=CC=CC=C2

Canonical SMILES

C1CN(CCC1N)CC=CC2=CC=CC=C2

Origin of Product

United States

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